molecular formula C26H17FN2O5S B265550 methyl 4-{(3E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-3-[hydroxy(phenyl)methylidene]-4,5-dioxopyrrolidin-2-yl}benzoate

methyl 4-{(3E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-3-[hydroxy(phenyl)methylidene]-4,5-dioxopyrrolidin-2-yl}benzoate

Cat. No. B265550
M. Wt: 488.5 g/mol
InChI Key: KMIBMEKGSVBNQQ-LSDHQDQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-{(3E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-3-[hydroxy(phenyl)methylidene]-4,5-dioxopyrrolidin-2-yl}benzoate, also known as MBPD, is a synthetic compound that has been widely used in scientific research. This compound belongs to the class of benzothiazole derivatives and has shown promising results in various biological studies.

Mechanism of Action

The mechanism of action of methyl 4-{(3E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-3-[hydroxy(phenyl)methylidene]-4,5-dioxopyrrolidin-2-yl}benzoate is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. This compound also induces oxidative stress and activates the p38 MAPK pathway, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It can induce DNA damage, inhibit cell cycle progression, and modulate the expression of various genes involved in cell proliferation and apoptosis. This compound has also been shown to reduce inflammation and oxidative stress in animal models.

Advantages and Limitations for Lab Experiments

Methyl 4-{(3E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-3-[hydroxy(phenyl)methylidene]-4,5-dioxopyrrolidin-2-yl}benzoate has several advantages for lab experiments. It is easy to synthesize and has good stability under standard laboratory conditions. This compound is also relatively inexpensive compared to other anticancer agents. However, one limitation is that it has low solubility in aqueous solutions, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research on methyl 4-{(3E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-3-[hydroxy(phenyl)methylidene]-4,5-dioxopyrrolidin-2-yl}benzoate. One area of interest is to investigate its potential as a combination therapy with other anticancer agents. Another direction is to study its mechanism of action in more detail, particularly its interaction with specific targets in cancer cells. Additionally, the development of more soluble derivatives of this compound could improve its efficacy and bioavailability. Finally, the antibacterial and antifungal activities of this compound could also be further explored for potential therapeutic applications.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promising results in various scientific research applications, particularly in the field of cancer research. Its mechanism of action is not fully understood, but it has been shown to induce apoptosis and inhibit cell proliferation through multiple pathways. This compound has several advantages for lab experiments, but its low solubility is a limitation. Future research directions include investigating its potential as a combination therapy, studying its mechanism of action in more detail, and developing more soluble derivatives.

Synthesis Methods

Methyl 4-{(3E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-3-[hydroxy(phenyl)methylidene]-4,5-dioxopyrrolidin-2-yl}benzoate is synthesized by reacting 6-fluoro-1,3-benzothiazole-2-amine with 4-(benzoyloxy)benzaldehyde in the presence of pyrrolidine and acetic acid. The reaction mixture is stirred at 100°C for 12 hours, and the resulting product is purified by column chromatography using ethyl acetate and hexane as eluents.

Scientific Research Applications

Methyl 4-{(3E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-3-[hydroxy(phenyl)methylidene]-4,5-dioxopyrrolidin-2-yl}benzoate has been extensively studied for its potential as an anticancer agent. It has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in various cancer cell lines, including breast cancer, lung cancer, and pancreatic cancer. This compound has also been investigated for its antibacterial and antifungal activities and has shown promising results in inhibiting the growth of several bacterial and fungal strains.

properties

Molecular Formula

C26H17FN2O5S

Molecular Weight

488.5 g/mol

IUPAC Name

methyl 4-[(3E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-3-[hydroxy(phenyl)methylidene]-4,5-dioxopyrrolidin-2-yl]benzoate

InChI

InChI=1S/C26H17FN2O5S/c1-34-25(33)16-9-7-14(8-10-16)21-20(22(30)15-5-3-2-4-6-15)23(31)24(32)29(21)26-28-18-12-11-17(27)13-19(18)35-26/h2-13,21,30H,1H3/b22-20+

InChI Key

KMIBMEKGSVBNQQ-LSDHQDQOSA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)C2/C(=C(/C3=CC=CC=C3)\O)/C(=O)C(=O)N2C4=NC5=C(S4)C=C(C=C5)F

SMILES

COC(=O)C1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2C4=NC5=C(S4)C=C(C=C5)F

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2C4=NC5=C(S4)C=C(C=C5)F

Origin of Product

United States

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